molecular formula C11H13NO4 B8506928 2-hydroxy-4-morpholin-4-yl-benzoic Acid CAS No. 404009-36-5

2-hydroxy-4-morpholin-4-yl-benzoic Acid

Cat. No. B8506928
M. Wt: 223.22 g/mol
InChI Key: MWVYFJVAAQJALF-UHFFFAOYSA-N
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Patent
US07179912B2

Procedure details

To a stirred solution of 2-hydroxy-4-morpholin-4-yl-benzoic acid methyl ester (4.6 g; 19.4 mmol) in MeOH (120 mL) was added water (60 mL) and lithium hydroxide hydrate (4.08 g; 97 mmol). The resulting mixture was heated to 80° C. for 15 hours. The resulting mixture then was washed with EtOAc (3×60 mL), and cooled to 0° C. and acidified with 2 N aqueous hydrochloric acid to pH 4. The resulting precipitate was collected on a Buchner funnel with suction, washed with water, and air dried to provide the acid (4.16 g; 96%).
Quantity
4.6 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:17])[C:4]1[CH:9]=[CH:8][C:7]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)=[CH:6][C:5]=1[OH:16].O.O.[OH-].[Li+]>CO>[OH:16][C:5]1[CH:6]=[C:7]([N:10]2[CH2:11][CH2:12][O:13][CH2:14][CH2:15]2)[CH:8]=[CH:9][C:4]=1[C:3]([OH:17])=[O:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
COC(C1=C(C=C(C=C1)N1CCOCC1)O)=O
Name
Quantity
60 mL
Type
reactant
Smiles
O
Name
Quantity
4.08 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
120 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting mixture then was washed with EtOAc (3×60 mL)
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected on a Buchner funnel with suction
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to provide the acid (4.16 g; 96%)

Outcomes

Product
Name
Type
Smiles
OC1=C(C(=O)O)C=CC(=C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.